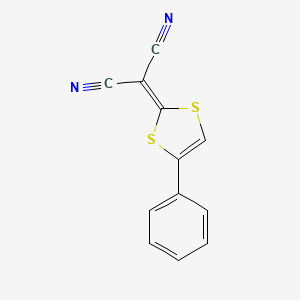
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties It contains a phenyl group attached to a 1,3-dithiol-2-ylidene moiety, which is further connected to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in a solvent such as petroleum ether or water, depending on the specific catalyst used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile involves its interaction with molecular targets through its dithiol and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which allow the compound to modify biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]phenyl}propanedinitrile
- (4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile
Uniqueness
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile is unique due to its combination of a phenyl group with a 1,3-dithiol-2-ylidene moiety and a propanedinitrile group. This structure imparts specific reactivity and stability, making it valuable for various scientific applications .
Properties
CAS No. |
55356-31-5 |
|---|---|
Molecular Formula |
C12H6N2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(4-phenyl-1,3-dithiol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H6N2S2/c13-6-10(7-14)12-15-8-11(16-12)9-4-2-1-3-5-9/h1-5,8H |
InChI Key |
KOOJLPQXSAORSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


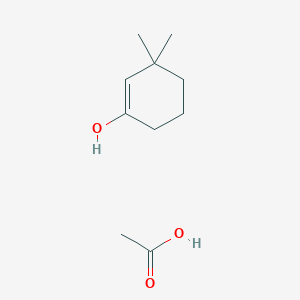
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
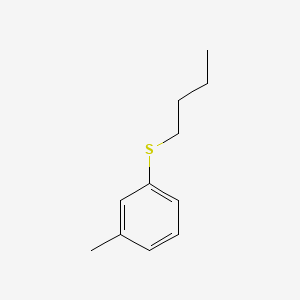

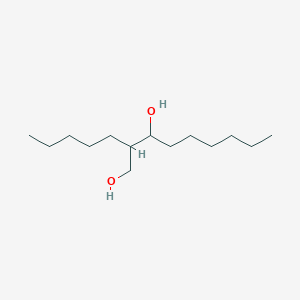
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
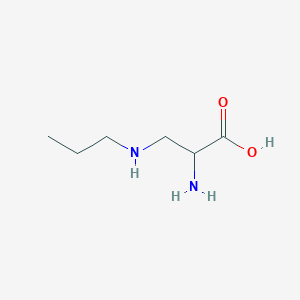
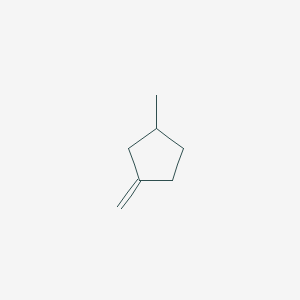
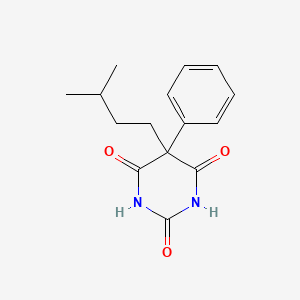
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
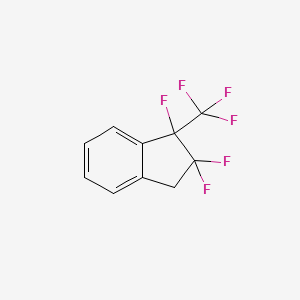

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
